![molecular formula C12H17FN2 B2911502 1-(4-Fluorophenyl)-3,3-dimethylpiperazine CAS No. 1226160-70-8](/img/structure/B2911502.png)
1-(4-Fluorophenyl)-3,3-dimethylpiperazine
Overview
Description
1-(4-Fluorophenyl)piperazine is a fluorinated building block . It has an empirical formula of C10H13FN2 and a molecular weight of 180.22 . It is used in the synthesis of N,N-disubstituted piperazine .
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)piperazine involves the alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst .Scientific Research Applications
Pharmacology Application
1-(4-Fluorophenyl)-3,3-dimethylpiperazine has been studied for its potential in pharmacology. For instance, derivatives of this compound have been explored for their role as inhibitors in various biological pathways, which could be beneficial for treating certain medical conditions .
Chemistry Application
In the field of chemistry, this compound is utilized in the synthesis of various chemical structures. It serves as a building block for creating complex molecules that could have multiple uses, including medicinal chemistry and drug design .
Materials Science Application
The compound’s derivatives are also being investigated for their applications in materials science. They could play a role in the development of new materials with specific properties, such as enhanced durability or conductivity .
properties
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-12(2)9-15(8-7-14-12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYKBURELAZNQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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